
2-(3-amino-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-1H-pyrazol-1-yl)butanamide is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of molecular iodine and aromatic aldehydes . The process can be carried out under mild conditions with good yields.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis . Companies like ChemScene and BLDpharm provide this compound in various purities and quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazine derivatives, and acetylenic ketones . The conditions for these reactions are typically mild, allowing for good yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones and hydrazine derivatives forms pyrazoles .
Wissenschaftliche Forschungsanwendungen
2-(3-amino-1H-pyrazol-1-yl)butanamide is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(3-amino-1H-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:
- 3-amino-5-hydroxy pyrazoles
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
What makes this compound unique is its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research .
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-2-5(7(9)12)11-4-3-6(8)10-11/h3-5H,2H2,1H3,(H2,8,10)(H2,9,12) |
InChI-Schlüssel |
VNEIRYHANGBVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N)N1C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



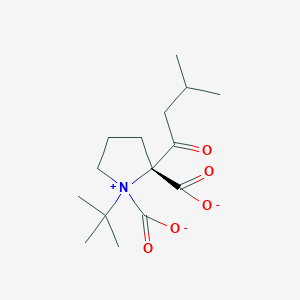
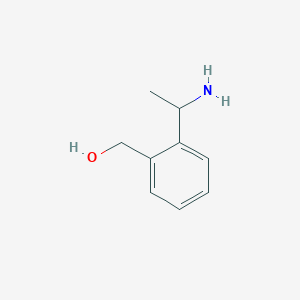
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
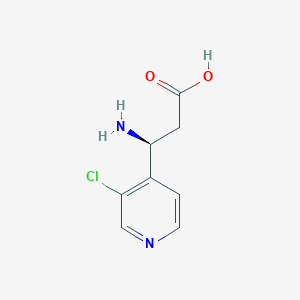
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)

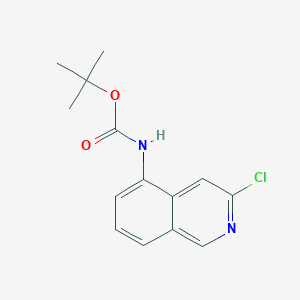

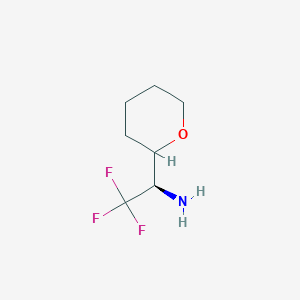

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
